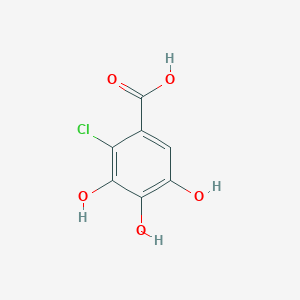
Chlorogallic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorogallic acid is a phenolic compound that is structurally related to gallic acid It is characterized by the presence of chlorine atoms attached to the aromatic ring of gallic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorogallic acid can be synthesized through the chlorination of gallic acid. The process typically involves the reaction of gallic acid with chlorine gas or a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: In industrial settings, this compound can be produced by large-scale chlorination of gallic acid. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The reaction mixture is then subjected to purification steps, including crystallization and recrystallization, to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Chlorogallic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of chlorinated catechols.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chlorinated catechols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chlorogallic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chlorinated phenolic compounds.
Biology: this compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications of this compound in treating oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chlorogallic acid involves its ability to donate hydrogen atoms and scavenge free radicals, thereby exhibiting antioxidant properties. It interacts with various molecular targets, including enzymes and cellular membranes, to exert its effects. The pathways involved include the inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Chlorogallic acid can be compared with other similar compounds such as:
Gallic Acid: Unlike this compound, gallic acid does not contain chlorine atoms. Both compounds exhibit antioxidant properties, but this compound has enhanced antimicrobial activity due to the presence of chlorine.
Chlorogenic Acid: Chlorogenic acid is another chlorinated phenolic compound, but it differs in structure and biological activity. This compound is more effective in certain antimicrobial applications.
Catechol: Catechol is a phenolic compound without chlorine atoms. This compound has additional reactivity due to the presence of chlorine, making it more versatile in chemical synthesis.
Properties
Molecular Formula |
C7H5ClO5 |
|---|---|
Molecular Weight |
204.56 g/mol |
IUPAC Name |
2-chloro-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H5ClO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,9-11H,(H,12,13) |
InChI Key |
UUYMIMCMTZVNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


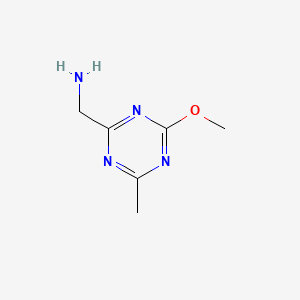
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)

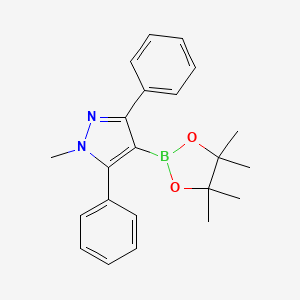
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
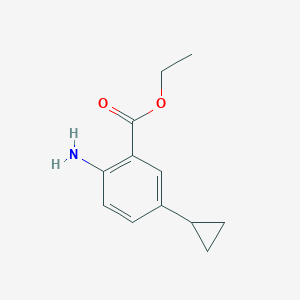
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)

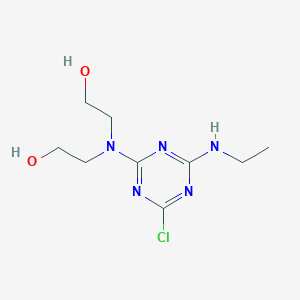


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
